N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(Pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group at position 5 and a pyridin-3-ylmethyl substituent on the amide nitrogen. The benzo[c][1,2,5]thiadiazole moiety is a bicyclic aromatic system containing sulfur and nitrogen atoms, which confers unique electronic and steric properties. This compound is structurally analogous to pharmacologically active thiadiazole and carboxamide derivatives, which are often explored for their kinase inhibition, antimicrobial, or anticancer activities .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-9-2-1-5-14-7-9)10-3-4-11-12(6-10)17-19-16-11/h1-7H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBNQPATRGNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and nitrous acid, under acidic conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[c][1,2,5]thiadiazole core with pyridin-3-ylmethyl halides in the presence of a base, such as potassium carbonate, under reflux conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-ylmethylamine, under mild conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, reflux.
Substitution: Nitric acid, sulfuric acid, halogens, room temperature to reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide possess significant anticancer properties. For instance, derivatives containing thiadiazole rings have shown cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole core can enhance the bioactivity of these compounds.
Mechanism of Action
The primary mechanism involves interaction with electron-rich biological targets through electron donor–acceptor systems. This interaction can influence biochemical pathways related to cell proliferation and apoptosis .
Materials Science Applications
Fluorescent Sensors
this compound has been investigated for its potential as a fluorescent sensor for detecting primary aromatic amines (PAAs). The compound exhibits high sensitivity and selectivity due to fluorescence quenching mechanisms . This property makes it suitable for environmental monitoring and safety applications.
Photocatalysis
The compound's photocatalytic properties have been explored for applications in organic synthesis under visible light conditions. Its stability and fluorescence performance suggest potential uses in organophotocatalysis .
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[c][1,2,5]thiadiazole Core : This can be achieved through cyclization reactions using precursors such as 2-aminobenzenethiol.
- Alkylation with Pyridin-3-ylmethyl Halides : The core is then alkylated in the presence of a base like potassium carbonate under reflux conditions.
- Formation of the Carboxamide Group : Finally, the reaction with pyridin-3-ylmethylamine under mild conditions yields the desired carboxamide .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the function of receptors by acting as an agonist or antagonist. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Example Compounds (from ):
- N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) Structure: 1,3,4-thiadiazole core (non-fused) with a pyridin-4-yl group at position 5 and a 3-chlorophenyl group on the amide. Key Differences:
- The benzo[c][1,2,5]thiadiazole system in the target compound is fused, enhancing aromaticity and planar rigidity compared to the non-fused 1,3,4-thiadiazole in 18l.
- The pyridin-3-ylmethyl group in the target compound introduces a secondary nitrogen and increased solubility compared to the 3-chlorophenyl group in 18l.
| Property | Target Compound | Compound 18l |
|---|---|---|
| Core Structure | Fused benzo[c][1,2,5]thiadiazole | Non-fused 1,3,4-thiadiazole |
| Substituent on Amide | Pyridin-3-ylmethyl | 3-Chlorophenyl |
| Aromaticity | Higher (fused system) | Lower (non-fused) |
| Solubility | Likely higher (polar pyridine group) | Lower (hydrophobic chlorophenyl) |
Imidazo[2,1-b]thiazole Carboxamides
Example Compound (from ):
- ND-11543 : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide
- Structure : Imidazo[2,1-b]thiazole core with a trifluoromethylpyridinyl-piperazine-benzyl substituent.
- Key Differences :
- The imidazo[2,1-b]thiazole core in ND-11543 introduces an additional nitrogen atom, altering electronic properties compared to the sulfur-rich benzo[c][1,2,5]thiadiazole.
- The trifluoromethyl and piperazine groups in ND-11543 enhance metabolic stability and target binding affinity, whereas the pyridin-3-ylmethyl group in the target compound may prioritize different pharmacokinetic interactions .
Boron-Containing Benzo[c][1,2,5]thiadiazoles
Example Compounds (from ):
- Boron-based benzo[c][1,2,5]thiadiazoles
- Structure : Boron atoms integrated into the thiadiazole system, replacing sulfur/nitrogen or as substituents.
- Key Differences :
- Boron introduces electron-deficient characteristics, making these compounds potent hypoxia inhibitors. The target compound lacks boron, suggesting divergent biological targets (e.g., kinase inhibition vs. hypoxia pathway modulation).
- Synthetic routes for boron analogs involve aryl trifluoroborate hydrolysis, whereas the target compound uses classic carboxamide coupling .
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via hydrolysis of ethyl 2-(pyridinyl)thiazole carboxylates followed by EDC-mediated coupling with pyridin-3-ylmethylamine, similar to methods in and .
- Biological Potential: While boron-containing analogs show promise as hypoxia inhibitors (), the target compound’s fused aromatic system may favor interactions with ATP-binding pockets in kinases or bacterial enzymes (as seen in anti-tuberculosis carboxamides like ND-11543) .
Biological Activity
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a benzo[c][1,2,5]thiadiazole core linked to a pyridin-3-ylmethyl group and an amide functional group. The molecular formula is , with a molecular weight of approximately 353.4 g/mol. The unique arrangement of these moieties contributes to its electronic properties and biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising antibacterial and antifungal properties. For instance, studies have reported that certain thiadiazole derivatives possess effective antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal effects against strains such as Candida albicans .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Thiadiazoles have been linked to inhibition of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation .
- Antiviral Properties : Some studies have indicated that thiadiazole derivatives can exhibit antiviral effects, particularly against RNA viruses . This could be attributed to their ability to interfere with viral replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Key findings include:
- Functional Group Influence : The presence of the amide group enhances solubility and bioavailability, which are critical for pharmacological effectiveness .
- Pyridine Substitution Effects : Variations in the pyridine moiety can significantly alter the compound's interaction with biological targets. For example, different substitutions on the pyridine ring can modulate the compound's binding affinity to enzymes or receptors involved in disease processes .
Case Studies
- Antimicrobial Efficacy : A study evaluating various thiadiazole derivatives found that those with specific substitutions exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin against resistant strains of bacteria .
- Anticancer Activity : Research on thiadiazole derivatives demonstrated their ability to inhibit proliferation in human cancer cell lines (e.g., breast and lung cancer), suggesting a pathway for developing new chemotherapeutic agents .
Comparative Analysis
To contextualize the biological activity of this compound within its class, a comparison with related compounds is presented:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiadiazole derivative | MIC = 32.6 μg/mL against E. coli | Cell viability reduced by 50% at 10 μM |
| Compound B | Oxadiazole derivative | MIC = 47.5 μg/mL against S. aureus | Induces apoptosis in leukemia cells |
| This compound | Heterocyclic compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
